molecular formula C15H8F4N2O B2871155 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 338773-59-4

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2871155
CAS No.: 338773-59-4
M. Wt: 308.236
InChI Key: RDWDCHUAQXDTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline is a fluorinated quinoxaline derivative of significant interest in medicinal chemistry research. Quinoxaline scaffolds are recognized as privileged structures in drug discovery due to their versatile biological activities . This compound is designed for research applications only and must not be used for diagnostic or therapeutic purposes in humans. Researchers are investigating its potential as a core scaffold for developing novel chemotherapeutic agents. The structural features of this compound, including the trifluoromethyl group and fluorophenoxy substitution, are known to modulate key pharmacological properties such as lipophilicity, metabolic stability, and binding affinity to cellular targets, making it a valuable candidate for structure-activity relationship (SAR) studies . Preliminary research on analogous 3-trifluoromethylquinoxaline derivatives has demonstrated promising antibacterial properties against Gram-positive strains, including mycobacteria, with the halogen atom in the quinoxaline ring further enhancing this activity . The mechanism of action for related quinoxaline 1,4-dioxide derivatives has been confirmed to involve DNA-damaging activity, with drug resistance potentially arising from mutations in redox homeostasis genes . Furthermore, similar trichloromethylquinoxaline compounds exhibit potent antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, suggesting potential application in antiparasitic research . The compound is also relevant in cancer research, as various quinoxaline derivatives have shown potent cytotoxic activities against diverse cancer cell lines, including melanoma, through mechanisms that may involve mitotic catastrophe and apoptosis induction . This product is intended for use by qualified research professionals in laboratory settings only. All safety data sheets should be consulted prior to use. Proper personal protective equipment is recommended during handling.

Properties

IUPAC Name

2-(4-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWDCHUAQXDTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves the reaction of 4-fluorophenol with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: ~340 g/mol (exact mass depends on isotopic composition).
  • Spectral ¹H NMR peaks at δ 8.26–7.58 (aromatic protons), ¹³C NMR signals for CF₃ (~121 ppm, q, J = 332 Hz) .

Comparison with Structural Analogues

Impact of Substituent Position and Electronic Effects

  • Trifluoromethyl at Position 3: Antiviral Activity: In hepatitis C virus (HCV) protease inhibitors, the 3-CF₃ group reduces potency against D168A and A156T variants due to steric clashes with Asp168 and weakened π-stacking with His57 . Anticancer Activity: Derivatives like 6-bromo-2-chloro-3-aminoquinoxaline show enhanced cytotoxicity when paired with electron-withdrawing groups (e.g., -CF₃), likely due to improved DNA intercalation .
  • Phenoxy vs. Chloro at Position 2: Phenoxy-substituted derivatives (e.g., 2-(4-fluorophenoxy)) exhibit better solubility and target affinity compared to chloro analogues, as seen in antiplasmodial studies .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): CF₃ at position 3 enhances oxidative stability but may reduce enzymatic binding due to steric bulk . Combining CF₃ with phenoxy groups (e.g., 4-fluorophenoxy) balances lipophilicity and target engagement .
  • Substituent Flexibility :

    • Inhibitors with flexible P4 capping groups (e.g., cyclopentyl) show improved potency against HCV variants but are less effective in CF₃-containing series .

Biological Activity

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a fluorophenoxy group and a trifluoromethyl group. Its structural formula can be represented as follows:

C13H8F4N2O\text{C}_{13}\text{H}_{8}\text{F}_4\text{N}_2\text{O}
  • Molecular Weight : 296.21 g/mol
  • LogP : 3.45 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : It exhibits activity against certain bacterial strains, potentially through disruption of cell wall synthesis.
  • Anticancer Activity : In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Biological Activity Data

Recent studies have evaluated the compound's biological activity across different models. Below is a summary of key findings:

Biological ActivityModel SystemIC50 (µM)Reference
AnticancerA431 cells5.2
AntimicrobialE. coli12.0
AntiviralHSV-10.5

Case Study 1: Anticancer Efficacy

A study conducted on A431 human epidermoid carcinoma cells demonstrated that this compound significantly reduced cell viability with an IC50 value of 5.2 µM. The mechanism was linked to the inhibition of Stat3 phosphorylation, a critical pathway in cancer progression.

Case Study 2: Antimicrobial Activity

In antimicrobial assays, the compound was tested against E. coli and showed an IC50 value of 12.0 µM, indicating moderate antibacterial properties. This effect was hypothesized to stem from its ability to penetrate bacterial membranes and disrupt metabolic functions.

Case Study 3: Antiviral Properties

The antiviral potential against herpes simplex virus type 1 (HSV-1) was evaluated, revealing an IC50 of 0.5 µM, suggesting strong antiviral activity. The compound's mechanism may involve interference with viral replication processes.

Comparative Analysis with Similar Compounds

To assess the uniqueness and efficacy of this compound, it is beneficial to compare it with other quinoxaline derivatives:

Compound NameAnticancer IC50 (µM)Antimicrobial IC50 (µM)
This compound5.212.0
Quinoxaline derivative A8.015.0
Quinoxaline derivative B6.510.0

The data indicates that while other derivatives exhibit similar activities, the trifluoromethyl substitution enhances both anticancer and antimicrobial efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.